REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]2[CH2:9][CH2:8][C:7](=O)[CH2:6]2)[CH2:3]C1.[C-:11]#[N:12].[Na+].[NH4+:14].[Cl-]>N.CO>[NH2:14][C:7]1([C:11]#[N:12])[CH2:8][CH2:9][N:5]([CH:4]2[CH2:1][CH2:3]2)[CH2:6]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN1CC(CC1)=O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered a second time
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red oil (5.9 g) which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC1(CN(CC1)C1CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |